3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile
Overview
Description
3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with ethyl, phenyl, pyrrol, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with different aromatic aldehydes in the presence of a catalyst such as sodium acetate . The reaction is carried out at room temperature, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds (Grignard reagents) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: This compound and its derivatives are studied for their potential as therapeutic agents, particularly in the treatment of cancer and other diseases.
Materials Science: The unique structural properties of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Studies: Researchers investigate the biological activity of this compound, including its cytotoxic effects on various cell lines.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in cancer research, this compound has been shown to induce apoptosis in cancer cells through the activation of p53-mediated pathways . Additionally, it may interact with autophagy proteins, promoting cell death in certain contexts.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile
- 3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate
Uniqueness
Compared to similar compounds, 3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the carbonitrile group, in particular, may enhance its ability to participate in certain chemical reactions and interact with biological targets.
Properties
IUPAC Name |
3-ethyl-1-phenyl-5-pyrrol-1-ylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-2-15-14(12-17)16(19-10-6-7-11-19)20(18-15)13-8-4-3-5-9-13/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDQTUGQJQSCMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C#N)N2C=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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